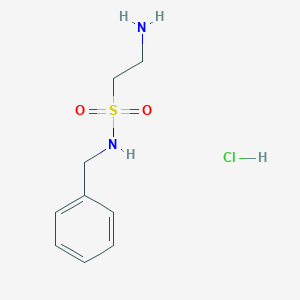

2-amino-N-benzylethane-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-benzylethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C₉H₁₅ClN₂O₂S and a molecular weight of 250.75 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-amino-N-benzylethane-1-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions usually involve the use of oxidizing agents and specific catalysts to facilitate the coupling process.

Análisis De Reacciones Químicas

2-amino-N-benzylethane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-amino-N-benzylethane-1-sulfonamide hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting bacterial infections.

Industry: It is used in the production of agrochemicals and polymers.

Mecanismo De Acción

The mechanism of action of 2-amino-N-benzylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a competitive inhibitor of bacterial enzymes, thereby inhibiting the synthesis of essential biomolecules and leading to the death of bacterial cells .

Comparación Con Compuestos Similares

2-amino-N-benzylethane-1-sulfonamide hydrochloride can be compared with other similar compounds such as sulfanilamide and tamsulosin. While sulfanilamide is also a sulfonamide antibiotic used to treat bacterial infections, tamsulosin is a selective alpha-1 receptor antagonist used to treat benign prostatic hyperplasia . The unique aspect of this compound lies in its specific molecular structure, which allows it to interact with a different set of molecular targets and pathways.

Actividad Biológica

2-Amino-N-benzylethane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to an ethane sulfonamide moiety with an amino group. Its chemical structure can be represented as follows:

Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar mechanisms, potentially acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis in bacteria. Additionally, recent studies suggest that sulfonamides can also affect various cellular pathways involved in apoptosis and cell cycle regulation.

Cytotoxic Activity

Recent investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound was evaluated for its ability to inhibit cell viability using the MTT assay across several cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Cancer) | 15.5 ± 3.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.8 ± 2.7 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 20.0 ± 4.1 | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that the compound is particularly effective against breast cancer cells, with a lower IC50 value indicating higher potency.

Study 1: Anticancer Activity

A study published in Molecular Medicine Reports evaluated the anticancer properties of several sulfonamide derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction in treated cancer cells. Results indicated significant increases in the sub-G1 population, suggesting apoptosis was induced in both wild-type and mutant p53 cell lines .

Study 2: Enzyme Inhibition

Research has demonstrated that sulfonamides can act as inhibitors of serine proteases, which are crucial in various physiological processes including inflammation and cancer progression. The compound was shown to undergo nucleophilic attack leading to sulfonyl transfer reactions that effectively inhibited these enzymes .

Research Findings

Key Findings:

- Antimicrobial Activity: Exhibits activity against gram-positive bacteria due to its structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Cytotoxic Mechanisms: Induces apoptosis through mitochondrial pathways and cell cycle arrest, particularly affecting G0/G1 phase.

- Enzyme Inhibition: Acts as a competitive inhibitor for serine proteases, demonstrating potential for therapeutic applications in cancer treatment.

Propiedades

IUPAC Name |

2-amino-N-benzylethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVBZLKMVVUGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.